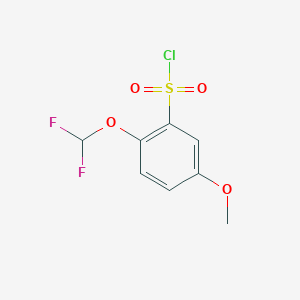
2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride
Übersicht
Beschreibung
The compound “2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride” is an organosulfur compound with a sulfonyl chloride group attached to a benzene ring, which also has methoxy and difluoromethoxy substituents .
Molecular Structure Analysis
The benzene ring in the compound provides a planar, aromatic system. The sulfonyl chloride group is polar and reactive, often participating in substitution reactions. The methoxy and difluoromethoxy groups are electron-donating, which can influence the reactivity of the benzene ring .Chemical Reactions Analysis
Sulfonyl chlorides are reactive towards nucleophiles, undergoing substitution reactions to form sulfonates . The presence of the methoxy and difluoromethoxy groups on the benzene ring could influence the site selectivity of these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its purity and the conditions under which it’s stored. In general, sulfonyl chlorides are typically solids at room temperature and are sensitive to moisture .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes Development
This compound is utilized in the synthesis of fluorescent probes, which are essential in biomedical research for detecting biomolecules or molecular activities within cells. The design of these probes often requires the introduction of a sulfonyl chloride group to increase the affinity between the probe and the target molecule .
Organic Synthesis
As a reactive sulfonyl chloride derivative, it is widely used in organic synthesis. Its reactivity towards nucleophiles such as amines, alcohols, and thiols makes it a valuable reagent for constructing complex organic molecules.
Pharmaceutical Synthesis
The compound finds applications in the synthesis of pharmaceuticals. Its unique reactivity profile allows for the introduction of fluorinated groups into drug molecules, which can significantly alter their pharmacokinetic and pharmacodynamic properties.
Agrochemical Production
In agrochemical research, this sulfonyl chloride is used to synthesize new compounds with potential as pesticides or herbicides. The introduction of difluoromethoxy groups can lead to the development of more effective and selective agrochemical agents.
Material Science
Researchers utilize this compound in the field of material science, particularly in creating materials for organic electronics. Its ability to introduce sulfonyl and methoxy groups is beneficial in modifying the properties of electronic materials.
Environmental Monitoring
The compound’s derivatives are applied in environmental monitoring. Fluorescent probes derived from this sulfonyl chloride can be designed to detect environmental pollutants and toxins with high sensitivity and selectivity .
Food Safety Analysis
In food safety, fluorescent probes synthesized using this compound can detect contaminants and ensure the safety of food products. The high sensitivity of these probes is crucial for detecting low levels of harmful substances .
Nanotechnology
It is also used in nanotechnology, particularly in the synthesis of carbon quantum dots (CQDs). These nanoparticles have unique optical properties and are used in various applications, including bioimaging and sensor development .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-5-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O4S/c1-14-5-2-3-6(15-8(10)11)7(4-5)16(9,12)13/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKMHFBDJBWSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



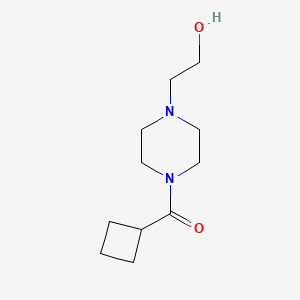

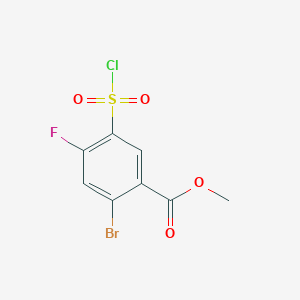
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418509.png)
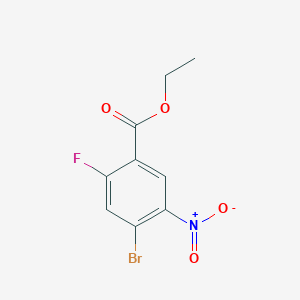
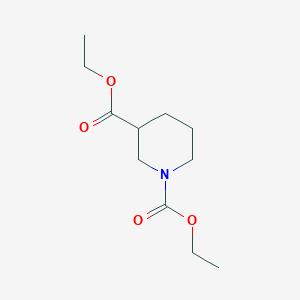
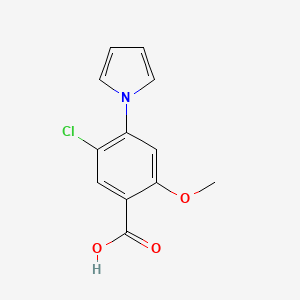
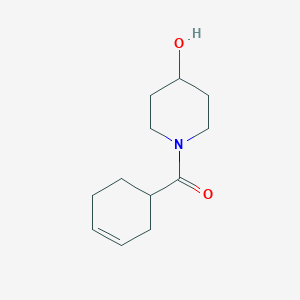
![2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid](/img/structure/B1418517.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1418519.png)
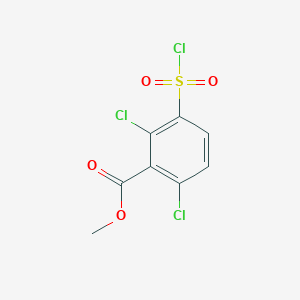

![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)
